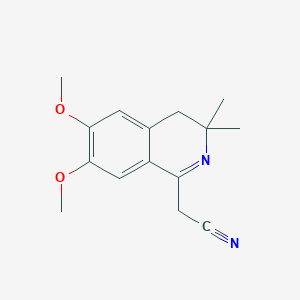
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and a nitrile group attached to the acetonitrile moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE typically involves the Ritter reaction. This reaction is a well-known method for synthesizing amides from nitriles and alcohols. The general procedure involves the reaction of 1-(3,4-dimethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides in the presence of glacial acetic acid and concentrated sulfuric acid at temperatures below 5°C . The reaction mixture is then stirred at elevated temperatures (60-70°C) to complete the synthesis .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and mixing.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antiarrhythmic, hemostatic, and anthelmintic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, its antiarrhythmic activity is attributed to its ability to block certain ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . The hemostatic activity is linked to its interaction with blood coagulation factors, enhancing the clotting process .
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds have similar structures but with ethoxy groups instead of methoxy groups.
3,3-Dialkyl-3,4-dihydroisoquinolines: These compounds share the core isoquinoline structure but differ in the alkyl substituents.
Uniqueness: 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)ACETONITRILE is unique due to the presence of both methoxy groups and a nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological activities.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)9-10-7-13(18-3)14(19-4)8-11(10)12(17-15)5-6-16/h7-8H,5,9H2,1-4H3 |
InChI-Schlüssel |
GGWIVRMILGZNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC#N)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B14948591.png)

